![molecular formula C13H12O2 B14486569 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine CAS No. 64856-49-1](/img/structure/B14486569.png)
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and a dioxepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C has been reported . This method is environmentally benign and offers high yields, operational simplicity, and easy workup.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of ionic liquids and other eco-friendly solvents can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene ring, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
科学研究应用
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as dye-sensitized solar cells.
作用机制
The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. For instance, in dye-sensitized solar cells, the compound acts as a counter electrode, facilitating electron transfer and enhancing photovoltaic efficiency . In biological systems, its mechanism may involve the inhibition of specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine: This compound also features a fused ring system and exhibits similar biological activities.
Poly(3,3-dibenzyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine): Used in dye-sensitized solar cells, this compound shares structural similarities and applications in materials science.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a wide range of applications.
属性
CAS 编号 |
64856-49-1 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-benzo[h][1,5]benzodioxepine |
InChI |
InChI=1S/C13H12O2/c1-2-5-11-9-13-12(8-10(11)4-1)14-6-3-7-15-13/h1-2,4-5,8-9H,3,6-7H2 |
InChI 键 |
ROHOFQFJVHTIPB-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC3=CC=CC=C3C=C2OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


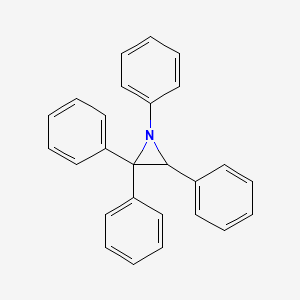
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)
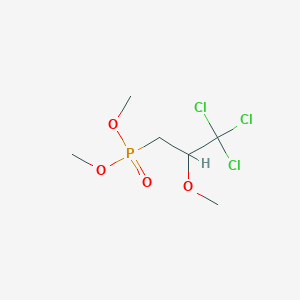
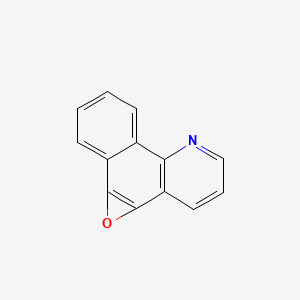
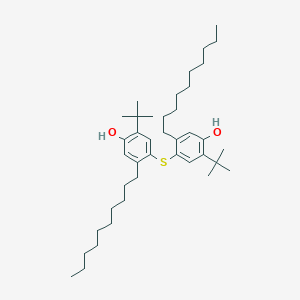

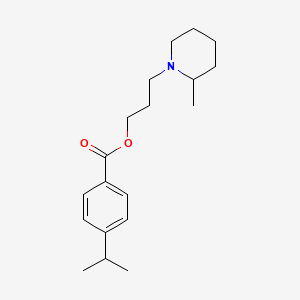
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

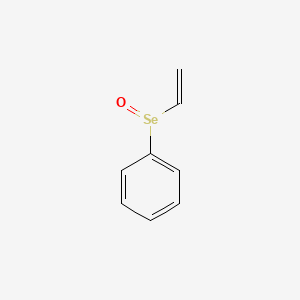
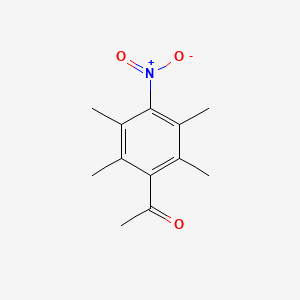

![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
